molecular formula C9H17N3O7 B1365512 Triserine CAS No. 6620-98-0

Triserine

Cat. No. B1365512
CAS RN: 6620-98-0
M. Wt: 279.25 g/mol
InChI Key: XQJCEKXQUJQNNK-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triserine is a synthetic organic compound with a wide range of applications in scientific research. It is composed of three molecules of serine, an amino acid, linked together by amide bonds. This compound has been used extensively in laboratories for its ability to act as a catalyst, a buffer, and a stabilizer in a variety of biochemical and physiological experiments.

Scientific Research Applications

1. Synthesis and Derivative Siderophore Analogs

A significant application of triserine is in the synthesis of macrocyclic trilactone scaffolds, particularly in the siderophore enterobactin. This process involves a novel one-step synthesis, eliminating the β-lactonization step, and is based on a stannoxane template. The synthesis allows for an overall yield of approximately 50% and enables the functionalization of trilactone by attaching various chelating groups. This research highlights the potential of this compound in creating hydroxypyridinonate analogs of enterobactin, such as N,N‘,N‘‘-tris[(3-hydroxy-1-methyl-2-oxo-(1H-pyridinyl)carbonyl]-4-cyclotriseryl trilactone (hopobactin), which demonstrates its versatility in chemical synthesis (Meyer et al., 1997).

2. Optoelectronic Applications

This compound-based compounds, specifically triarylamine, have seen extensive use in optoelectronic materials due to their excellent electron donating and transporting capabilities. These materials, particularly in the field of organic photovoltaics, have significantly enhanced the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells. The starburst molecular structure of this compound-based triarylamine is a key aspect of its application in photovoltaic and optoelectrical fields, illustrating the compound's potential in renewable energy technologies (Ning & Tian, 2009).

3. Environmental Toxicology and Ecological Risk Assessment

This compound derivatives, such as atrazine (a triazine herbicide), have been the subject of extensive ecological risk assessments due to their prevalence in North American surface waters. These studies assess the potential ecological effects of this compound derivatives on aquatic environments, focusing on their concentration, persistence, and impact on various aquatic organisms. The findings from such assessments contribute to regulatory decisions and environmental protection measures, highlighting the environmental implications of this compound-based compounds (Solomon et al., 1996).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O7/c10-4(1-13)7(16)11-5(2-14)8(17)12-6(3-15)9(18)19/h4-6,13-15H,1-3,10H2,(H,11,16)(H,12,17)(H,18,19)/t4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCEKXQUJQNNK-ZLUOBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6620-98-0
Record name Triserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRISERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1I56B264V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triserine
Reactant of Route 2
Triserine
Reactant of Route 3
Triserine
Reactant of Route 4
Reactant of Route 4
Triserine
Reactant of Route 5
Reactant of Route 5
Triserine
Reactant of Route 6
Triserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.